molecular formula C5H6O2 B1310346 (R)-4-Hydroxycyclopent-2-enone CAS No. 59995-47-0

(R)-4-Hydroxycyclopent-2-enone

Cat. No.: B1310346
CAS No.: 59995-47-0
M. Wt: 98.1 g/mol
InChI Key: DHNDDRBMUVFQIZ-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Hydroxycyclopent-2-enone (CAS 59995-47-0) is widely recognized as a "privileged building block" in organic synthesis, prized for its versatile reactivity and the stereochemical information imparted by its (R)-configuration . This chiral cyclopentenone is a key intermediate in the construction of complex natural products and biologically active molecules, most notably in the multi-component synthesis of prostaglandins . Its utility further extends to the synthesis of various alkaloids, terpenes, and antibiotics such as (-)-pentenomycin I . The molecule's reactive enone and hydroxyl functional groups allow for diverse chemical modifications, including stereoselective conjugate addition reactions where the bulky protected hydroxy group can direct incoming nucleophiles to the opposite face of the ring . Access to this enantiomerically pure compound is achieved through several sophisticated methods, including enzymatic desymmetrization of meso -precursors, asymmetric Noyori reduction, or chiral pool synthesis from starting materials like tartaric acid . This product is offered for research applications as a fundamental scaffold in pharmaceutical development and synthetic methodology. It is typically supplied with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . This compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-hydroxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNDDRBMUVFQIZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424919
Record name (R)-4-Hydroxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59995-47-0
Record name (R)-4-Hydroxycyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for R 4 Hydroxycyclopent 2 Enone

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods, which combine the selectivity of biological catalysts with the practicality of chemical reactions, offer powerful and sustainable routes to enantiomerically pure compounds like (R)-4-Hydroxycyclopent-2-enone. lookchem.comnih.gov These approaches leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to create chiral centers with high fidelity, often under mild reaction conditions. acs.org

Enzymatic Hydrolysis for Stereoselective Access

Enzymatic hydrolysis represents a key strategy for accessing chiral synthons. In the context of this compound, this often involves the stereoselective hydrolysis of a prochiral diester or a racemic ester precursor. For instance, the desymmetrization of cis-3,5-diacetoxy-1-cyclopentene can be achieved through enzymatic hydrolysis. Lipases are commonly employed for this transformation, selectively hydrolyzing one of the ester groups to yield an enantiomerically enriched monoacetate, which serves as a precursor to the target molecule. researchgate.net

Another approach involves the kinetic resolution of a racemic mixture. For example, a racemic acetate (B1210297) of 4-hydroxycyclopent-2-enone can be subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer, leaving the other, desired enantiomer in its acetylated form, which can then be separated and deprotected. Wheat germ lipase (B570770) has been utilized in the hydrolysis of intermediates like (R)-4-oxocyclopent-2-enyl acetate, although this specific step can be time-consuming. acs.org Penicillin G acylase has also been employed in the kinetic resolution of a phenylacetyl derivative of racemic 4-hydroxycyclopent-2-enone, achieving high enantiomeric excess (>99%) and theoretical yields of 90–92%. acs.org

Lipase-Catalyzed Kinetic Resolution of Racemic Precursors

Lipase-catalyzed kinetic resolution is a widely used and effective method for obtaining enantiomerically pure 4-hydroxycyclopentenones due to the high enantioselectivity, operational simplicity, and mild conditions associated with these enzymes. acs.org This technique can be applied either through stereoselective acylation of a racemic alcohol or stereoselective hydrolysis of a racemic ester.

In a typical kinetic resolution via acylation, a racemic mixture of 4-hydroxycyclopent-2-enone is treated with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. Common lipases used for this purpose include Candida antarctica Lipase B (CAL-B), often immobilized as Novozym-435®, and lipase from Pseudomonas cepacia (PSL). acs.orgresearchgate.netpolimi.itnih.gov The choice of solvent and acyl donor is crucial for achieving high enantioselectivity.

The following table summarizes the performance of different lipases in the kinetic resolution of 4-hydroxycyclopentenone precursors.

EnzymeSubstrateReaction TypeKey Findings
Candida antarctica Lipase B (Novozym-435®)cis-3,5-Diacetoxy-1-cyclopenteneDesymmetrization (Transesterification)Produced (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate in 95% isolated yield and >99% e.e. researchgate.net
Pseudomonas cepacia Lipase4-chloro-2-(1-hydroxyalkyl)pyridinesKinetic Resolution (Acylation)Demonstrated excellent enantioselectivity for the (R)-enantiomer using vinyl acetate. nih.gov
Penicillin G AcylaseRacemic O-phenylacetyl-4-hydroxycyclopent-2-enoneKinetic Resolution (Hydrolysis)Resulted in enantiomerically pure forms in 90-92% theoretical yield and >99% e.e. acs.org

Biocatalytic Transformations and Stereochemical Control

Biocatalytic transformations offer unparalleled stereochemical control in the synthesis of chiral molecules. The use of isolated enzymes or whole-cell systems allows for reactions to be conducted with high chemo-, regio-, and stereoselectivity. nih.gov Beyond kinetic resolutions, enzymes can be used for asymmetric reductions of prochiral ketones or desymmetrization of meso compounds, providing direct access to enantiopure building blocks. acs.orgresearchgate.net

The desymmetrization of meso-cyclopent-2-en-1,4-diacetate is a prime example of biocatalytic stereochemical control. researchgate.net Lipase-mediated hydrolysis can selectively remove one of the acetate groups, leading to the formation of either (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate or its (1S,4R) enantiomer, depending on the enzyme and conditions used. researchgate.netresearchgate.net This monoacetate is a versatile intermediate that can be readily converted to the desired this compound. The advantages of such biocatalytic methods include high enantiomeric excess, reduced environmental impact, and often simplified purification procedures. acs.org

Asymmetric Chemical Synthesis Routes

In addition to enzymatic methods, asymmetric chemical synthesis provides a robust platform for the preparation of this compound. These routes often rely on the use of chiral starting materials, catalysts, or auxiliaries to induce stereoselectivity.

Chiral Pool-Based Syntheses

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. escholarship.orgnih.gov This approach incorporates the inherent chirality of the starting material into the final product, avoiding the need for a resolution step or an asymmetric catalyst in many cases.

Tartaric Acid: The synthesis of this compound from (2S,3S)-(-)-tartaric acid has been reported. google.com This route leverages the C2 symmetry and defined stereocenters of tartaric acid to construct the chiral cyclopentane framework. The synthesis typically involves the conversion of tartaric acid into a suitable intermediate that can undergo cyclization and subsequent functional group manipulations to afford the target molecule.

Ribose and Arabinose: Sugars like D-ribose and L-arabinose are also valuable chiral pool starting materials for this purpose. nih.gov For example, a synthesis starting from 2-deoxy-D-ribose has been developed to produce the enantiomeric (S)-4-hydroxycyclopent-2-enone, illustrating the utility of this strategy. researchgate.net The synthetic sequence involves transforming the linear sugar into a cyclic precursor, where the stereocenters of the sugar are used to control the stereochemistry of the newly formed ring.

The following table outlines the use of different chiral precursors in the synthesis of 4-hydroxycyclopentenones.

Chiral PrecursorTarget EnantiomerReference
(2S,3S)-(-)-Tartaric Acid(R)-4-Hydroxycyclopent-2-en-1-one google.com
D-Ribose / L-Arabinose(R)- or (S)-4-Hydroxycyclopent-2-en-1-one nih.gov
2-Deoxy-D-ribose(S)-4-Hydroxycyclopent-2-en-1-one researchgate.net

These chiral pool-based approaches provide reliable and well-established pathways to enantiomerically pure this compound, demonstrating the power of using nature's chirality in complex molecule synthesis.

Derivations from Carbohydrates (e.g., D-Glucose)

A prominent strategy for the synthesis of chiral (R)-4-hydroxycyclopent-2-enones involves the utilization of readily available carbohydrates from the chiral pool. D-glucose, in particular, serves as an effective starting material, allowing for stereochemical control and flexibility in introducing various substituents.

One established approach provides a general and efficient method for converting a D-glucose derivative into functionalized (R)-4-hydroxycyclopent-2-enones. rsc.org This method has been successfully applied to the formal synthesis of the antibiotic (-)-pentenomycin I. The synthesis begins with a derivative of D-glucose and proceeds through a series of transformations, including a novel palladium(0)-catalyzed rearrangement of a vinyloxirane intermediate, to yield the target chiral synthon. rsc.org This carbohydrate-based strategy underscores the utility of natural starting materials for constructing complex chiral molecules.

Key Transformations in D-Glucose Based Synthesis:

Starting MaterialKey IntermediateFinal Product ClassReference
D-Glucose DerivativeVinyloxirane(R)-4-hydroxy-2-substituted-cyclopent-2-enones rsc.org

Catalytic Asymmetric Methods

Catalytic asymmetric methods offer powerful and efficient routes to enantiomerically enriched compounds like this compound, often minimizing the need for stoichiometric chiral reagents.

The asymmetric ring opening (ARO) of meso-epoxides is a significant strategy for producing enantioenriched compounds. mdpi.com This method allows for the installation of two adjacent functional groups with defined stereochemistry in a single step. mdpi.com For the synthesis of 4-hydroxycyclopentenones, an asymmetric epoxide opening approach provides a concise route to the desired (R)-isomer. nih.gov

The development of metal-salen complexes as catalysts has been pivotal for this transformation. mdpi.comnih.gov These catalysts enhance both the reactivity and the enantioselectivity of the epoxide ring-opening reaction. mdpi.com The mechanism often involves the cooperative activation of both the epoxide and the nucleophile by different metal centers, a principle that has led to the design of highly reactive bimetallic catalysts. nih.gov The hydrolytic kinetic resolution (HKR) of terminal epoxides, another related strategy, uses chiral (salen)Co(III) catalysts to provide practical access to enantiopure epoxides on a large scale. nih.gov

Enantioselective reduction of a prochiral ketone is a key strategy for establishing the stereocenter of this compound. The Noyori asymmetric hydrogenation is a standout method in this category. nih.govresearchgate.net This reaction typically employs a Ruthenium catalyst coordinated with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand to achieve high enantioselectivity in the reduction of ketones. harvard.edu

A synthetic route to protected 4-hydroxycyclopentenones has been developed where the Noyori reduction is the key step that establishes the final product's stereochemistry. nih.govku.edu The process can be designed to produce either the (R)- or (S)-enantiomer by selecting the appropriate enantiomer of the BINAP ligand. nih.gov The Noyori reduction can also be part of a dynamic kinetic resolution (DKR) process, where a racemic starting material is converted entirely into a single enantiomerically enriched product through rapid in-situ racemization of the starting material. nih.gov

Comparison of Asymmetric Reduction Methods:

MethodCatalyst TypeKey FeatureReference
Noyori Asymmetric HydrogenationRu-BINAP complexHigh enantioselectivity in ketone reduction nih.govharvard.edu
Dynamic Kinetic Resolution (DKR)Ru-BINAP complexConverts a racemic mixture entirely to one product isomer nih.gov

The success of catalytic asymmetric methods hinges on the design and application of effective chiral catalysts. For the synthesis of this compound, two major classes of catalysts have proven particularly effective: those based on BINAP for hydrogenation reactions and those based on salen ligands for epoxide openings.

The BINAP ligand's rigid backbone forces a specific conformation on the metal center (typically Ruthenium), creating a chiral environment that effectively differentiates between the enantiotopic faces of a ketone substrate during hydrogenation. harvard.edu This leads to high enantiomeric excess in the resulting alcohol.

In asymmetric epoxide ring-opening reactions, chiral metal-salen complexes are widely used. mdpi.comnih.gov A screening approach led to the identification of a chiral (salen)CrN₃ complex as an optimal catalyst for the addition of azides to meso-epoxides. nih.gov Mechanistic studies revealed that catalysis involves the activation of the epoxide and the nucleophile by two different metal centers. This insight spurred the development of bimetallic catalysts that exhibit significantly higher reactivity. nih.gov

Rearrangement-Based Syntheses

Rearrangement reactions provide an alternative and powerful approach to constructing the cyclopentenone core.

The Piancatelli rearrangement is a well-established, acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov Discovered in 1976 by Giovanni Piancatelli, this reaction has become a common tool in natural product synthesis. wikipedia.org The starting 2-furylcarbinols are often derived from furfural, a renewable biomass resource. wikipedia.org

The reaction proceeds in an aqueous medium, and controlling the pH is crucial for achieving good yields and minimizing byproducts. nih.gov The proposed mechanism involves a 4-π electrocyclization, similar to the Nazarov cyclization. wikipedia.org A protonation-dehydration sequence generates a key carbocation, which then undergoes a conrotatory 4π electrocyclic ring closure to form the trans-4-hydroxy-5-substituted-cyclopent-2-enone product. wikipedia.org This rearrangement has been instrumental in synthesizing key intermediates for prostaglandins. wikipedia.org The versatility of the Piancatelli rearrangement allows for the synthesis of a variety of substituted 4-hydroxycyclopentenones. nih.gov

Piancatelli Rearrangement Overview:

Starting MaterialReaction TypeProductKey Feature
2-FurylcarbinolAcid-catalyzed rearrangement4-HydroxycyclopentenoneUtilizes renewable starting materials like furfural
Selective Isomerization of Cyclopentenone Derivatives

Selective isomerization represents a potent strategy for accessing enantiomerically pure compounds from racemic mixtures. In the context of this compound, a notable method involves a kinetic resolution driven by catalyst-mediated isomerization.

A key example is the use of a rhodium-BINAP catalyst system. In 1987, Kitamura and colleagues reported a kinetic resolution of racemic 4-hydroxy-cyclopentenone utilizing a rhodium catalyst complexed with the chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). acs.org This process does not isomerize the (R)-enantiomer but instead selectively catalyzes a 1,3-hydrogen migration on the (S)-enantiomer, converting it to 3-hydroxycyclopentanone. acs.org

The differing reaction rates between the two enantiomers allow for the separation of the unreacted this compound from the isomerized product. This method is highly effective, enabling the recovery of the desired (R)-isomer with exceptional enantiomeric purity, often exceeding 99% enantiomeric excess (ee). acs.org The success of this resolution hinges on the selectivity factor (S), which was found to be approximately 5, favoring the conversion of the (S)-enantiomer. acs.org The process is typically run until slightly over 50% conversion to ensure the remaining starting material is highly enriched in the (R)-form.

Parameter Description Reference
Catalyst System Rhodium complex with BINAP chiral ligand (e.g., Rh-BINAP catalyst 28) acs.org
Reaction Type Kinetic Resolution via Asymmetric 1,3-Hydrogen Migration acs.org
Substrate Racemic 4-hydroxy-cyclopentenone acs.org
Outcome Selective isomerization of (S)-enantiomer acs.org
Product Recovery of unreacted this compound acs.org
Achieved Purity >99% enantiomeric excess (ee) for the (R)-isomer acs.org

Modern and Optimized Chemical Synthesis Protocols

Modern synthetic chemistry continually seeks to improve upon existing methods by enhancing efficiency, stereoselectivity, and scalability. For this compound, several advanced protocols have been developed, including asymmetric reductions and powerful ring-forming reactions.

Bimetallic Reductions for Enantiomerically Pure Forms

While bimetallic catalyst systems, such as certain Ru/Ru complexes, have been effectively used for asymmetric hydrogenations in the synthesis of other chiral molecules like lactones, their specific application for the direct enantioselective reduction of a precursor to form this compound is not widely documented in scientific literature. nih.govnih.gov The primary asymmetric reduction methods reported for this class of compounds typically rely on single-metal catalytic systems.

Ring-Closing Metathesis (RCM) in Cyclopentenone Ring Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic systems, including the cyclopentenone core. nih.gov This reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalysts, facilitates the formation of the five-membered ring from a suitable acyclic diene precursor.

A stereodivergent synthetic route to both enantiomers of protected 4-hydroxycyclopentenones utilizes RCM as a key step. nih.govresearchgate.net The strategy begins with a different reaction to establish the crucial stereocenter. The Noyori asymmetric hydrogenation of 1,4-dione precursors is employed to create a C2-symmetric diol with high enantiopurity. nih.govchem-station.com This enantiomerically enriched diol is then chemically modified to form a diene, which is the substrate for the RCM reaction. The intramolecular metathesis of this diene efficiently closes the ring to form the cyclopentenol (B8032323) ring system, which is subsequently oxidized to the target this compound derivative. nih.gov This combination of a highly selective asymmetric reduction followed by a robust ring-closing strategy provides an efficient and flexible pathway to the desired chiral building block. nih.gov

Step Reaction Type Purpose Catalyst/Reagent Example Reference
1Noyori Asymmetric HydrogenationEstablishes the key stereocenter on an acyclic precursorRu(II)-BINAP complex nih.govchem-station.com
2Functional Group ManipulationPreparation of the acyclic diene for cyclizationStandard protecting groups and transformations nih.gov
3Ring-Closing Metathesis (RCM)Formation of the five-membered cyclopentene ringGrubbs Catalyst (Ruthenium-based) nih.gov
4OxidationConversion of the cyclopentenol to the final cyclopentenoneStandard oxidizing agents nih.gov

Industrial and Large-Scale Synthetic Approaches for Enhanced Efficiency

The industrial production of this compound demands synthetic routes that are not only efficient and high-yielding but also scalable, cost-effective, and environmentally conscious.

One of the most prominent large-scale methods is the Piancatelli rearrangement , which converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov The starting material, furfural, is readily available from agricultural biomass, making this a sustainable approach. orgsyn.org For industrial applications, this acid-catalyzed rearrangement can be performed in continuous flow reactors. nih.gov Flow chemistry offers significant advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with exothermic reactions. nih.govalmacgroup.com

Another powerful strategy for large-scale production is enzymatic kinetic resolution (EKR) . Racemic 4-hydroxycyclopentenone or its precursors can be resolved using lipases, such as Novozym-435®. researchgate.netresearchgate.net In this process, the enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer) with an acyl donor like vinyl acetate, leaving the desired (R)-enantiomer unreacted. acs.org The resulting ester and the unreacted alcohol are easily separable. The high selectivity of enzymes often leads to products with very high enantiomeric excess. acs.orgresearchgate.net The immobilization of enzymes allows for their easy recovery and reuse, which is a significant advantage for industrial processes. researchgate.net

Method Starting Material Key Features Advantages for Large Scale Reference
Piancatelli Rearrangement2-Furylcarbinols (from Furfural)Acid-catalyzed rearrangementSustainable feedstock, amenable to flow chemistry for safety and control. wikipedia.orgnih.govorgsyn.orggoogle.com
Enzymatic Kinetic Resolution (EKR)Racemic 4-hydroxycyclopentenoneLipase-catalyzed selective acylation of one enantiomerHigh enantioselectivity, mild reaction conditions, reusable biocatalyst. acs.orgresearchgate.netresearchgate.net

Strategies for Enantiomeric Enrichment and Purity Improvement

Achieving high levels of enantiomeric purity is critical for the use of this compound in pharmaceutical synthesis. While asymmetric synthesis and resolution methods can provide highly enriched material, further purification is often necessary to meet stringent quality standards. Chiral chromatography is the definitive technique for this purpose.

Chiral Chromatography Techniques (e.g., Preparative HPLC)

Chiral chromatography operates by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, causing them to travel through the column at different rates and thus enabling their separation.

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for isolating pure enantiomers on a larger scale than analytical HPLC. thermofisher.com For the separation of 4-hydroxycyclopentenone and its derivatives, polysaccharide-based CSPs are particularly effective. nih.gov Columns packed with derivatives of cellulose or amylose, such as those commercialized under the Chiralpak® brand, have demonstrated excellent resolving power for this class of compounds. nih.gov The mobile phase is carefully selected to optimize the separation, typically consisting of a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol). By scaling up from analytical to preparative columns, which have larger diameters, significant quantities of enantiomerically pure material can be isolated. thermofisher.com

Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for preparative chiral separations. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. nih.govchromatographyonline.com The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations, higher efficiency, and reduced backpressure compared to HPLC. chromatographyonline.com This often translates to significantly higher throughput, making SFC a more efficient and environmentally friendly ("greener") option due to the drastic reduction in organic solvent consumption. youtube.com

Technique Stationary Phase (CSP) Example Mobile Phase Example Key Advantages Reference
Preparative HPLC Polysaccharide-based (e.g., Chiralpak® IG-3, amylose or cellulose derivatives)Hexane/IsopropanolWell-established, robust, effective for a wide range of compounds. thermofisher.comnih.gov
Preparative SFC Polysaccharide-based (similar to HPLC)Supercritical CO2 with Methanol modifierHigh throughput, faster separations, reduced organic solvent use, lower cost. nih.govyoutube.com

Optimization of Crystallization for Enhanced Enantiomeric Excess of this compound

Following the kinetic resolution of racemic 4-hydroxycyclopent-2-enone, a critical step in obtaining the highly pure (R)-enantiomer is the separation of the unreacted this compound from the isomerized (S)-enantiomer product, 3-hydroxycyclopentanone. Research has demonstrated that crystallization is an effective method for not only separating these two compounds but also for significantly enhancing the enantiomeric excess (ee) of the desired (R)-isomer.

A key example of this strategy is demonstrated in the work of Kitamura et al., who utilized a rhodium-BINAP catalyzed kinetic resolution. In their study, the racemic 4-hydroxycyclopent-2-enone was subjected to asymmetric isomerization. The slower reacting (R)-enantiomer was left largely unreacted, while the (S)-enantiomer was converted to 3-hydroxycyclopentanone. This resulted in a mixture enriched in this compound.

The subsequent optimization of the purification process relied on the differential crystallization of the components from the reaction mixture. It was observed that upon concentration of the reaction mixture, the produced 3-hydroxycyclopentanone tended to remain in the mother liquor, while the desired this compound could be selectively crystallized. This separation is crucial for isolating the target compound in a highly pure form.

The research findings indicate that through this crystallization process, the enantiomeric excess of the recovered 4-hydroxycyclopent-2-enone was dramatically improved. Specifically, after the kinetic resolution reaction proceeded to a certain conversion, the unreacted this compound was isolated. Subsequent crystallization of this enantioenriched material successfully yielded this compound with an enantiomeric excess of greater than 99%. acs.org

The following table summarizes the enhancement of the enantiomeric excess of this compound through the process of kinetic resolution followed by crystallization, as reported by Kitamura et al.

StageCompoundEnantiomeric Excess (% ee)
Before Crystallization This compound (in mixture)Enriched (specific value dependent on reaction conversion)
After Crystallization This compound>99%

This significant increase in enantiomeric purity highlights the power of crystallization as a key step in the synthetic methodology for producing enantiopure this compound. Further optimization of this crystallization could involve a systematic study of solvents, temperature profiles, and seeding strategies to maximize both yield and enantiomeric purity.

Reactivity and Derivatization Strategies of R 4 Hydroxycyclopent 2 Enone

Functional Group Interconversions and Modifications

The alcohol, ketone, and alkene moieties of (R)-4-hydroxycyclopent-2-enone can be selectively modified, leading to a wide range of derivatives. These transformations are crucial for installing protecting groups, altering oxidation states, and preparing the molecule for subsequent stereoselective reactions.

Oxidation Reactions Leading to Various Derivatives

The oxidation of the secondary alcohol in this compound yields the corresponding cyclopentene-1,4-dione. This transformation converts the chiral center at C4 into a prochiral center. For instance, the related compound 4-hydroxy-2-(prop-2-enyl)cyclopent-2-enone has been shown to isomerize to 2-n-propylcyclopent-2-ene-1,4-dione, a reaction that constitutes an oxidation of the secondary alcohol. documentsdelivered.com Standard oxidizing agents can be employed for this conversion.

Furthermore, oxidative processes are integral to the synthesis of the parent compound itself from its corresponding reduced precursors. For example, the synthesis of O-protected (R)-4-hydroxycyclopent-2-enones is often achieved by the oxidation of a precursor cyclopentenol (B8032323) using reagents like pyridinium (B92312) chlorochromate (PCC). nih.gov While this is part of the synthesis of the title compound's derivatives, it highlights the susceptibility of the allylic alcohol functionality to oxidation.

Reduction Reactions and Formation of Saturated Ring Analogs

The enone system of this compound is susceptible to reduction at both the carbonyl group and the carbon-carbon double bond. The selective reduction of these functionalities leads to important saturated ring analogs.

Catalytic hydrogenation over a metal catalyst such as Ruthenium on carbon (Ru/C) can reduce both the alkene and the ketone, converting 4-hydroxycyclopent-2-enone into cyclopentane-1,3-diol. nih.gov This reaction produces a mixture of cis and trans diastereomers, with the cis isomer often being the kinetic product. nih.gov

Selective reduction of the carbon-carbon double bond (conjugate reduction) can be achieved using organocatalytic transfer hydrogenation methods. princeton.edu Using a chiral amine catalyst and a Hantzsch ester as the hydride source, the double bond of cyclic enones can be reduced enantioselectively, yielding a saturated ketone with a new stereocenter at the β-position. princeton.edu Alternatively, selective reduction of the ketone can be performed. For instance, the Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones to alcohols. acs.org This method could be applied to a protected derivative to diastereoselectively form a diol. The choice of reducing agent and conditions dictates the stereochemical outcome, providing access to a variety of saturated cyclopentanoid structures.

Reaction TypeReagent/CatalystProduct(s)Reference(s)
Full HydrogenationH₂, Ru/Ccis- and trans-Cyclopentane-1,3-diol nih.gov
Conjugate ReductionHantzsch Ester, Chiral Amine Catalystβ-Substituted Cyclopentanone (B42830) princeton.edu
Asymmetric Ketone ReductionCorey-Bakshi-Shibata (CBS) ReagentCyclopentene-1,4-diol acs.org

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group at the C4 position is a key handle for derivatization through nucleophilic substitution or protection strategies. These modifications are often necessary to mask the hydroxyl group's reactivity or to introduce functionalities that direct the stereochemical course of subsequent reactions.

Common derivatizations include the formation of ethers and esters. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, are readily formed by treating the alcohol with the corresponding silyl chloride (e.g., TBSCl, TIPSCl) in the presence of a base like imidazole (B134444) or pyridine. nih.gov Benzyl (B1604629) and substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are also common and can be installed under Williamson ether synthesis conditions. nih.gov

Esterification provides another route to functionalization. Acetates and benzoates can be prepared by reacting this compound with acetyl chloride or benzoyl chloride, respectively, typically in the presence of a base. google.com These protecting groups can be selectively removed under various conditions, adding to the synthetic versatility of the core structure.

DerivativeReagent 1Reagent 2Product NameReference(s)
TIPS EtherTriisopropylsilyl chloride (TIPSCl)Imidazole/Pyridine(R)-4-((Triisopropylsilyl)oxy)cyclopent-2-enone nih.gov
TBS Ethertert-Butyldimethylsilyl chloride (TBSCl)Imidazole/Pyridine(R)-4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-enone nih.gov
PMB Etherp-Methoxybenzyl chloride (PMBCl)Sodium Hydride(R)-4-((4-Methoxybenzyl)oxy)cyclopent-2-enone nih.gov
Acetate (B1210297) EsterAcetyl ChloridePyridine(R)-4-Oxocyclopent-2-en-1-yl acetate google.com
Benzoate EsterBenzoyl ChloridePyridine(R)-4-Oxocyclopent-2-en-1-yl benzoate google.com

Carbon-Carbon Bond-Forming Reactions

The enone functionality of this compound is an excellent platform for constructing new carbon-carbon bonds via cycloadditions and conjugate additions. The existing stereocenter at C4 plays a crucial role in directing the stereochemistry of these transformations.

Diels-Alder Reactions and Stereochemical Induction

The electron-deficient double bond of the cyclopentenone ring system can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. libretexts.org While cyclopentenones are generally less reactive than acyclic enones and require thermal conditions or Lewis acid catalysis for efficient reaction, they are effective dienophiles for forming bicyclic systems. nih.govacs.org

In the case of this compound, the chiral center at C4 is expected to induce facial selectivity during the cycloaddition. The incoming diene will preferentially approach one of the two diastereotopic faces of the dienophile, leading to a predominance of one diastereomer in the product. The hydroxyl group (or a bulkier protected version of it) can sterically block one face of the cyclopentenone ring, directing the diene to the opposite face. Lewis acid coordination to the carbonyl oxygen can further enhance both the reactivity of the dienophile and the stereoselectivity of the reaction by locking the conformation of the ring and increasing its electrophilicity. acs.orgnih.gov This strategy allows the transfer of stereochemical information from the chiral building block to the newly formed stereocenters in the bicyclic product.

Michael Additions and Conjugate Addition Strategies

The most widely exploited reactivity of this compound and its derivatives is their participation as Michael acceptors in conjugate addition reactions. acs.org This reaction is a cornerstone of prostaglandin (B15479496) synthesis, where it is used to install the lower side chain of the prostanoid skeleton. researchgate.net A wide variety of nucleophiles, particularly organocuprates, can be added to the β-carbon of the enone system with high stereocontrol.

The stereochemical outcome of the addition is often directed by the C4-hydroxyl group (or its protected form), which can chelate to the incoming reagent or sterically direct the nucleophile to the trans face of the ring, leading to the thermodynamically favored product. This substrate-controlled diastereoselectivity is a powerful feature of this building block. acs.org Thiolates and other soft nucleophiles also add readily to the enone system in a conjugate fashion. researchgate.net The resulting enolate intermediate can be trapped with various electrophiles, allowing for the formation of two new bonds with high stereocontrol.

Nucleophile SourceNucleophileProduct TypeSignificanceReference(s)
OrganocuprateAlkyl, Vinyl, Aryl3-Substituted-4-hydroxycyclopentanoneProstaglandin synthesis acs.org
ThiolR-S⁻3-(Alkylthio)-4-hydroxycyclopentanoneSynthesis of thiaprostanoids researchgate.netresearchgate.net
Malonate⁻CH(CO₂R)₂3-(Dialkylmalonyl)-4-hydroxycyclopentanoneFunctionalized cyclopentanones acs.org

Photochemical Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)

This compound and its derivatives are valuable substrates for photochemical cycloaddition reactions, particularly [2+2] photocycloadditions. This class of reactions allows for the rapid construction of complex bicyclic and polycyclic frameworks by forming two new carbon-carbon bonds and up to four new stereogenic centers. organicreactions.org The reaction is typically induced by direct UV irradiation of the enone, which populates an excited triplet state that then reacts with a ground-state alkene. nih.gov

Intermolecular [2+2] photocycloadditions involving 4-hydroxycyclopent-2-enone derivatives have been studied, though they can present challenges. For instance, reactions with simple alkenes like ethylene (B1197577) or alkynes such as 3-hexyne (B1328910) can result in moderate yields and low stereoselectivity. researchgate.net The facial diastereoselectivity in these intermolecular reactions, influenced by the stereogenic center at the 4-position, has been a subject of investigation. researchgate.net However, achieving high levels of stereocontrol in intermolecular reactions without a chiral catalyst or auxiliary can be difficult. nih.gov

In contrast, intramolecular [2+2] photocycloadditions often proceed with significantly higher diastereoselectivity. researchgate.net When the alkene moiety is tethered to the cyclopentenone ring, the conformational constraints of the tether can effectively control the facial selectivity of the cycloaddition. For example, an intramolecular Paternò-Büchi reaction, a [2+2] cycloaddition between a ketone and an alkene, has been shown to deliver a tetracyclic product with excellent yield and stereoselectivity. researchgate.net This highlights the synthetic advantage of the intramolecular approach for creating complex, stereodefined molecular architectures from this compound precursors.

Table 1: Examples of [2+2] Photocycloaddition Reactions with Cyclopentenone Derivatives
Reactant(s)Reaction TypeProduct(s)SelectivityYield
4-Hydroxycyclopent-2-enone derivative + EthyleneIntermolecularBicyclo[3.2.0]heptane derivativeLow stereoselectivityModerate
Vinyl ether tethered to cyclopentenoneIntramolecularTricyclic dioxepineHigh-
4-Oxygenated 2-cyclopentenone with ketone side chainIntramolecular Paternò-BüchiTetracyclic compoundExcellent stereoselectivityExcellent

Baylis-Hillman Reactions and Adduct Formation

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org The reaction yields densely functionalized molecules, usually allylic alcohols. wikipedia.org Cyclopent-2-enone itself is known to be a challenging substrate for the Morita-Baylis-Hillman (MBH) reaction due to its lower reactivity compared to acyclic enones. organic-chemistry.org

To overcome this low reactivity, dual catalytic systems have been developed. One effective method involves the use of a secondary amine (like pyrrolidine) as a co-catalyst alongside a standard Lewis base catalyst (like DABCO). organic-chemistry.org The secondary amine reacts with the cyclopentenone to form an iminium ion intermediate. This iminium ion activation increases the electrophilicity of the β-carbon of the enone, facilitating the nucleophilic attack by the zwitterionic species formed from DABCO and a second molecule of the enone, thereby promoting the reaction with an aldehyde. organic-chemistry.org This dual iminium and Lewis base catalysis strategy provides access to the corresponding allylic alcohol adducts in excellent yields. organic-chemistry.org

The scope of the reaction is broad, accommodating a variety of aromatic and aliphatic aldehydes. The resulting adducts from this compound are highly functionalized, containing multiple stereocenters and functional groups (hydroxyl, ketone, alkene, and a newly formed allylic alcohol) that can be manipulated in further synthetic transformations.

Table 2: Dual-Catalyzed Baylis-Hillman Reaction of Cyclopent-2-enone with Various Aldehydes
AldehydeCatalyst SystemSolvent SystemYield
BenzaldehydePyrrolidine / DABCOTHF / 1 M NaHCO₃>99%
4-NitrobenzaldehydePyrrolidine / DABCOTHF / 1 M NaHCO₃>99%
2-NaphthaldehydePyrrolidine / DABCOTHF / 1 M NaHCO₃81%
IsovaleraldehydePyrrolidine / DABCOTHF / 1 M NaHCO₃50%

Control of Stereoselectivity and Regioselectivity in Derivatization

Diastereoselective Transformations and Product Ratios

The chiral center at the C4 position of this compound provides an intrinsic source of stereocontrol in subsequent chemical transformations, leading to diastereoselective reactions. The hydroxyl group can influence the facial selectivity of reagents approaching the double bond or the carbonyl group, resulting in the preferential formation of one diastereomer over another.

A clear example of this diastereocontrol is observed in epoxidation reactions. The treatment of 4-hydroxycyclopent-2-enones with hydrogen peroxide under basic conditions yields 2,3-epoxycyclopentanones. This reaction proceeds with high stereospecificity, exclusively forming the stereoisomer where the relationship between the C4-hydroxyl group and the newly formed epoxide is trans. researchgate.net This outcome suggests that the hydroxyl group (or its corresponding alkoxide under basic conditions) directs the epoxidizing agent to the opposite face of the ring, likely through steric hindrance or electrostatic repulsion.

Similarly, in conjugate addition reactions, the C4-hydroxyl group can direct the approach of the nucleophile. For instance, the addition of thiols to 4-hydroxycyclopent-2-enone has been shown to afford the corresponding syn-disubstituted cyclopentanone adducts with good diastereocontrol. researchgate.netresearchgate.net This indicates that the nucleophile adds preferentially to the face of the enone that is cis to the existing hydroxyl group, possibly through a hydrogen-bond-directed mechanism where the hydroxyl group coordinates with the incoming nucleophile or reagent. The ability to achieve high diastereoselectivity is crucial for the synthesis of complex molecules where precise control over stereochemistry is required.

Table 3: Diastereoselective Reactions of 4-Hydroxycyclopent-2-enone Derivatives
Reaction TypeReagentsMajor Product DiastereomerDiastereomeric Ratio
EpoxidationH₂O₂ / KOHtrans-(4-OH)-epoxideSingle stereoisomer reported
Conjugate AdditionThiolssyn-3-thio-4-hydroxycyclopentanoneGood diastereocontrol

Directing Group Effects in Regioselective Functionalization

The hydroxyl group at the C4 position of this compound functions as a powerful directing group, influencing the regioselectivity of various functionalization reactions. This control arises from both steric and electronic effects, where the hydroxyl group can either block one face of the molecule or engage in non-covalent interactions, such as hydrogen bonding, to guide reagents to a specific site.

This "guided" C-H functionalization logic is a key strategy in synthesis. nih.gov In the context of this compound, the hydroxyl group can direct metallation or other activation steps to adjacent positions. While the innate reactivity of the enone system favors reactions at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition), the directing effect of the hydroxyl group can override this intrinsic reactivity or enhance selectivity at one of these positions.

For instance, in catalytic reactions, the hydroxyl group can coordinate to a metal center, effectively holding the catalyst in proximity to a specific site on the cyclopentenone ring. This chelation can facilitate regioselective C-H activation or addition reactions at positions that would otherwise be unreactive. Protecting the hydroxyl group with different functionalities (e.g., as a silyl ether or an acetate) can modulate these directing effects. A bulky protecting group might enhance steric hindrance, directing reagents to the less hindered face or position, while a group capable of chelation can enable metal-catalyzed transformations with high regiocontrol. The strategic use of the C4-hydroxyl group as a directing element is therefore fundamental to the regioselective derivatization of this versatile chiral building block.

Applications of R 4 Hydroxycyclopent 2 Enone in Complex Molecule Construction

Prostanoid Synthesis and Analogues

The cyclopentane core of (R)-4-Hydroxycyclopent-2-enone is structurally analogous to the five-membered ring of prostanoids, a class of lipid-derived signaling molecules that includes prostaglandins and isoprostanes. Consequently, this chiral synthon has been extensively utilized in the synthesis of these compounds.

Total and Formal Syntheses of Prostaglandins (e.g., PGE2) and Isoprostanes

This compound and its protected derivatives are cornerstone intermediates in the synthesis of prostaglandins. rsc.orggoogle.com One of the most efficient and widely adopted strategies is the "three-component coupling process". google.com This convergent approach allows for the sequential and stereocontrolled introduction of the two characteristic side chains of the prostaglandin (B15479496) skeleton onto the cyclopentenone ring.

The synthesis typically begins with the protection of the C4-hydroxyl group of this compound. The first key step is a 1,4-conjugate addition of the lower side chain (the ω-chain), usually in the form of an organocuprate reagent. This addition occurs trans to the protected hydroxyl group, establishing the correct stereochemistry at the adjacent carbon. The resulting enolate is then trapped by an electrophilic upper side chain (the α-chain), often an allylic iodide, to complete the carbon skeleton. google.comgoogle.com This powerful sequence rapidly assembles the core structure of prostaglandins like Prostaglandin E2 (PGE2) with high stereocontrol. nih.gov The resulting intermediate can then be elaborated through functional group manipulations to afford the final natural product. rsc.org

Methodologies for Prostanoid Side Chain Elaboration

The elaboration of prostanoid side chains from the this compound scaffold is defined by the three-component coupling methodology. researchgate.net The success of this strategy hinges on the precise and stereoselective formation of two new carbon-carbon bonds on the cyclopentanone (B42830) ring.

ω-Chain Installation : The first step is the conjugate addition (Michael addition) of the ω-chain. This is most commonly achieved using a Gilman cuprate or a related organometallic species. The stereochemistry of this addition is directed by the existing stereocenter at C4 (the hydroxyl-bearing carbon), leading to the formation of the desired trans relationship between the two side chains. google.com

α-Chain Installation : The intermediate formed after the conjugate addition is a regio-defined enolate. This enolate is not isolated but is trapped in situ with a suitable electrophile representing the α-chain. google.com A variety of electrophiles can be used, typically ω-functionalized alkyl halides or triflates, which allows for the synthesis of a wide spectrum of natural prostaglandins and their analogues. researchgate.net

The table below summarizes the key reagents often used in the three-component coupling approach for prostanoid synthesis.

ComponentRole in SynthesisCommon Reagent ClassExample
Chiral Core Provides the cyclopentane ring and key stereocenterProtected this compound(R)-4-(tert-Butyldimethylsilyloxy)cyclopent-2-enone
ω-Chain Lower side chain of the prostanoidHigher-order organocupratesLithium (E)-3-hydroxy-1-octenyl(thienyl)cuprate
α-Chain Upper side chain of the prostanoidFunctionalized alkyl halides(Z)-7-Iodo-1-heptenoate derivative

Natural Product Total Synthesis

The utility of this compound extends beyond prostanoids to the total synthesis of other classes of natural products where a functionalized cyclopentane ring is a key structural motif. rsc.orgresearchgate.net

Construction of Alkaloid and Terpene Scaffolds

Chiral cyclopentenones are key intermediates in asymmetric synthesis and are present in many highly functionalized bioactive compounds, including some alkaloids and terpenoids. acs.org The enone functionality allows for conjugate additions, Diels-Alder reactions, and various pericyclic reactions, while the hydroxyl group can be used to direct stereochemistry or be converted into other functional groups. This dual functionality enables the construction of complex polycyclic systems characteristic of many terpenes and alkaloids. Synthetic strategies often involve using the cyclopentenone as a scaffold upon which additional rings are fused, progressively building up the complex architecture of the target molecule.

Synthesis of Antibiotics (e.g., (-)-Pentenomycin I, Moenomycin, Manumycins)

The cyclopentenone core is a feature of several antibiotics. This compound serves as a logical starting point for the enantioselective synthesis of these molecules.

(-)-Pentenomycin I : The antibiotic (-)-Pentenomycin I features a dihydroxy-substituted cyclopentanone core. A chemoenzymatic synthesis of its epimer, (-)-epipentenomycin I, has been developed starting from racemic 4-hydroxycyclopentenone. acs.org The key step involves an enzymatic resolution catalyzed by a lipase (B570770) to separate the enantiomers, providing the necessary chiral intermediate which is then carried forward to the final product. acs.org

Moenomycin : The total synthesis of the complex phosphoglycolipid antibiotic Moenomycin A has been reported. nih.govnih.gov Its structure contains a highly substituted pentasaccharide and a unique 2-amino-cyclopentane-1,3-dione unit (the A ring). nih.gov While this compound is a premier building block for cyclopentane systems, its specific use in the published total syntheses of Moenomycin A to construct the A ring has not been detailed.

Manumycins : The Manumycin family of antibiotics contains a central m-C7N unit, which is often flanked by two polyketide chains. The core structure does not typically feature a cyclopentane ring, and as such, this compound is not a common precursor in their synthesis.

The table below provides a summary of the application of this compound in the synthesis of these antibiotics.

AntibioticCore StructureSynthesis from this compound
(-)-Pentenomycin I DihydroxycyclopentanoneYes (via enzymatic resolution of racemate) acs.org
Moenomycin A 2-amino-cyclopentane-1,3-dioneNot reported in published total syntheses nih.govnih.gov
Manumycin m-C7N coreNot applicable

Preparation of Insecticides (e.g., Allethrin)

Allethrin is a synthetic pyrethroid insecticide. Its structure is an ester of chrysanthemic acid and allethrolone. Allethrolone is a substituted 4-hydroxy-2-cyclopenten-1-one derivative, specifically 2-allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one. While it shares the same core cyclopentenone ring, the synthesis of allethrolone requires additional substituents (a methyl group at C3 and an allyl group at C2) that are not present in this compound. Therefore, while structurally related, the direct synthesis of Allethrin does not typically start from unsubstituted this compound but rather from more highly functionalized cyclopentenone precursors. google.com

Development of Diverse Organic Scaffolds and Chemical Libraries

The unique structural features of this compound make it an ideal starting point for generating diverse organic scaffolds and building chemical libraries for drug discovery and material science. Its ability to undergo a wide array of chemical transformations allows chemists to systematically modify its core structure, leading to a multitude of new compounds with varied three-dimensional shapes and functionalities.

Preparation of Various Heterocyclic Compounds

This compound serves as a precursor for the synthesis of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. Its utility has been demonstrated in the synthesis of complex nitrogen-containing heterocycles, such as alkaloids acs.org.

One of the fundamental reactions enabling the formation of heterocyclic systems is the conjugate addition, or Michael addition, of heteroatom nucleophiles to the enone's double bond. For instance, the reaction of 4-hydroxycyclopent-2-enone with thiol nucleophiles leads to the formation of 3-thio-substituted cyclopentanones. This reaction proceeds readily and serves as a foundational method for introducing sulfur into the cyclopentane ring, a key step that can be followed by further cyclization reactions to form sulfur-containing heterocycles researchgate.net.

ReactantNucleophileProduct
4-Hydroxycyclopent-2-enoneThiol3-Thio-substituted cyclopentanone

This table summarizes the conjugate addition of thiols to 4-hydroxycyclopent-2-enone, a key step for creating sulfur-containing scaffolds.

Strategic Construction of Polycyclic Systems

The carbon framework of this compound is a valuable component in cycloaddition reactions, which are powerful methods for constructing complex polycyclic systems in a single step. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly effective strategy for forming six-membered rings onto an existing scaffold youtube.commasterorganicchemistry.com.

Derivatives of 4-hydroxycyclopent-2-enone can act as the dienophile (the 2π-electron component) in these reactions. For example, a protected form of the cyclopentenone can react with a diene like cyclopentadiene in a Lewis acid-catalyzed Diels-Alder reaction. This transformation creates a bicyclic system, rapidly increasing the molecular complexity and providing a framework that is common in many natural products acs.org. The stereochemistry of the original hydroxyl group on the cyclopentenone ring can direct the approach of the diene, allowing for high stereocontrol in the formation of the new polycyclic product.

Utility in the Synthesis of Protease Inhibitor Scaffolds

Despite the importance of protease inhibitors in medicine, a detailed search of the scientific literature did not reveal established methods or direct examples of this compound being utilized as a primary scaffold for the synthesis of this class of molecules nih.govku.edunih.gov. The design of protease inhibitors typically revolves around scaffolds that mimic the transition state of peptide bond cleavage, and while versatile, the cyclopentenone ring is not a commonly reported framework for this specific application.

Transformational Routes to Other Cyclic Systems (e.g., 2-Pyrones)

This compound can be chemically transformed into other important cyclic systems, expanding its utility in synthesis. One notable transformation is its conversion into 2-pyrones. This can be achieved through palladium-catalyzed cross-coupling reactions, which construct the pyrone ring from the cyclopentenone precursor.

Furthermore, the ketone and alkene functionalities within the molecule can be selectively modified to produce different cyclic structures. A key example is the selective hydrogenation of the ketone group. Using specific catalysts, such as a pre-activated Knölker-type iron catalyst, the carbonyl group can be reduced to a hydroxyl group without affecting the carbon-carbon double bond or causing dehydration. This process converts this compound into the corresponding cyclopentane-1,3-diol, another valuable chiral intermediate for synthesis researchgate.net.

Starting MaterialReagent/CatalystProductTransformation
4-Hydroxycyclopent-2-enoneKnölker-type iron catalyst, H₂Cyclopentane-1,3-diolSelective ketone hydrogenation

This table details the catalytic hydrogenation of 4-hydroxycyclopent-2-enone to cyclopentane-1,3-diol, showcasing a route to a different class of cyclic compounds.

Contributions to Natural Product Biosynthesis Studies

This compound and its enantiomer are pivotal in the study of natural product biosynthesis, not by being a direct biological precursor, but by serving as a crucial starting material for the total synthesis of these complex molecules in the laboratory. The ability to construct a natural product from a known chiral building block allows chemists to confirm its absolute stereochemistry and validate proposed biosynthetic pathways.

This compound is particularly renowned for its role as a precursor in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects researchgate.netgoogle.com. Prostaglandins feature a five-membered ring derived from fatty acids, and the cyclopentenone scaffold provides an ideal template for introducing the necessary functional groups and side chains with the correct stereochemistry researchgate.net. By using optically active hydroxycyclopentenones, researchers have been able to develop highly efficient and stereocontrolled syntheses of various prostaglandins and their analogues acs.orggoogle.com. These syntheses have been instrumental in confirming the structures of naturally occurring prostaglandins and have provided access to significant quantities of these compounds for biological study. Beyond prostanoids, this versatile synthon has also been employed in the total synthesis of other classes of natural products, including alkaloids and terpenoids acs.org.

Based on a comprehensive review of available scientific literature, there is no direct evidence or research investigating the role of This compound in the cyclization mechanisms of biosynthetic pathways leading to the formation of a C5N unit .

The formation of C5N units, which are five-carbon building blocks containing a nitrogen atom, is a critical step in the biosynthesis of various nitrogen-containing natural products. However, current research does not implicate this compound as a precursor, intermediate, or catalyst in these specific biosynthetic cyclization reactions.

Therefore, a detailed discussion, including research findings and data tables on the application of this compound in the investigation of cyclization mechanisms for C5N unit formation, cannot be provided at this time due to the absence of relevant scientific studies.

Mechanistic Studies of Reactions Involving R 4 Hydroxycyclopent 2 Enone

Reaction Mechanism Elucidation in Asymmetric Catalysis

Asymmetric catalysis provides a powerful tool for the enantioselective functionalization of molecules like (R)-4-Hydroxycyclopent-2-enone. Mechanistic studies in this area are essential for understanding the source of stereocontrol. A common reaction studied in this context is the conjugate addition to the enone system.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for analyzing the transition states in enantioselective reactions involving cyclopentenone scaffolds. These studies provide insights into the non-covalent interactions that dictate stereoselectivity.

In the copper-catalyzed asymmetric conjugate addition of nucleophiles to β-substituted cyclopentenones, for instance, DFT calculations have been used to substantiate findings from quantitative structure-selectivity relationship (QSSR) models. nih.gov These models revealed that a key non-covalent interaction between the copper catalyst and an aryl moiety on the chiral phosphoramidite (B1245037) ligand is crucial for high enantioselectivity. nih.gov DFT calculations of the possible transition states (TS) confirmed that the most stable TS, leading to the major enantiomer, is stabilized by this specific interaction. nih.gov The energy difference between the diastereomeric transition states, such as TS-1 and TS-3 shown in studies, can be correlated to the observed enantiomeric excess (ee). nih.gov

Similarly, DFT has been employed to elucidate the mechanism and stereoselectivity of organocatalytic Michael additions. rsc.org For the addition of aldehydes to furanones, calculations have identified the rate-determining step and explained the origin of high stereoselectivity through analysis of the transition state energies. rsc.org These computational approaches are directly applicable to understanding additions to this compound, where the existing stereocenter can either reinforce or oppose the facial selectivity imposed by the chiral catalyst.

The chiral catalyst and its associated ligands are the primary arbiters of stereochemistry in asymmetric transformations. Their mechanistic role is to create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one enantiomer or one face of the molecule.

In copper-catalyzed conjugate additions to cyclic enones, chiral ligands such as ferrocenyl-based diphosphines (e.g., TaniaPhos, JosiPhos) and phosphoramidites have proven highly effective. nih.govpnas.org The mechanism involves the formation of a chiral copper(I) complex. This complex coordinates with the enone, activating it for nucleophilic attack. The chiral ligand's geometry and electronic properties dictate how the enone binds and from which face the nucleophile (e.g., a Grignard reagent or an alkylzirconocene) will preferentially add. nih.govpnas.org The ligand's structure can influence enantioselectivity through steric hindrance, which blocks one face of the enone, and through electronic interactions, such as the aforementioned π-stacking between the ligand and the copper center. nih.gov

Organocatalysis offers a metal-free alternative. In an enantioselective oxy-Michael addition to γ-hydroxy-α,β-enones, a bifunctional catalyst, such as a quinine-derived thiourea (B124793), plays a dual role. acs.orgnih.gov The catalyst forms a complex with an in-situ generated boronic acid hemiester. nih.gov This complex functions as a chiral hydroxide (B78521) surrogate, delivering the nucleophile to a specific face of the enone. The amine moiety of the catalyst activates the boronic acid, while the thiourea group may help organize the substrate through hydrogen bonding, leading to a highly ordered, stereoselective transition state. acs.orgnih.gov

Table 1: Chiral Ligands/Catalysts in Asymmetric Additions to Cyclopentenones This table is interactive. You can sort and filter the data.

Ligand/Catalyst Type Metal/System Reaction Type Mechanistic Role
Phosphoramidites Copper(I) Conjugate Addition Steric/electronic control via ligand-metal-substrate complex; π-interactions stabilize TS. nih.gov
Ferrocenyl Diphosphines Copper(I) Conjugate Addition Forms rigid chiral pocket, directing nucleophile to one enone face. pnas.org
N-Heterocyclic Carbenes Copper(I) Conjugate Addition Strong σ-donor ligands that form stable chiral copper complexes. unige.ch

Mechanistic Investigations of Rearrangement Reactions

This compound is often synthesized via rearrangement reactions, and it can also undergo subsequent isomerization under various conditions.

The Piancatelli rearrangement is a cornerstone for the synthesis of 4-hydroxycyclopentenone derivatives from 2-furylcarbinols. researchgate.net The reaction is typically acid-catalyzed and proceeds through a mechanism analogous to the Nazarov cyclization. researchgate.net

The originally proposed mechanism involves the following key steps:

Protonation and Carbocation Formation : The reaction is initiated by the acid-catalyzed protonation of the carbinol's hydroxyl group, followed by the elimination of a water molecule to generate a resonance-stabilized pentadienyl-like carbocation. unige.ch

Nucleophilic Attack : A water molecule attacks the furan (B31954) ring, leading to a key furanoxonium ion intermediate. nih.gov

Ring Opening : The furan ring opens to form a pentadienyl cation.

4π-Electrocyclization : This pentadienyl cation undergoes a conrotatory 4π-electrocyclic ring closure to form the five-membered cyclopentenyl cation. This step is stereospecific and establishes the relative stereochemistry of the substituents. researchgate.net

Deprotonation : Loss of a proton yields the final 4-hydroxycyclopentenone product. unige.ch

The high trans-stereoselectivity observed in the products is a direct consequence of the stereochemical control exerted during the conrotatory electrocyclization. unige.ch

Alternative mechanisms have also been proposed. One such pathway involves an aldol-type intramolecular addition, particularly for substrates with a hydroxyalkyl side chain. unige.ch In the aza-Piancatelli reaction, DFT calculations have shown a multistep mechanism involving nucleophilic attack by the amine, an internal proton transfer, and a C-O bond breaking to open the furan ring. nih.gov In asymmetric variants using a chiral Brønsted acid, mechanistic studies suggest that the 4π-electrocyclization of the pentadienyl carbocation intermediate is both the rate-determining and the enantio-determining step. acs.org

Table 2: Key Intermediates in the Piancatelli Rearrangement This table is interactive. You can sort and filter the data.

Intermediate Role in Mechanism Subsequent Step
Resonance-stabilized carbocation Initial reactive species after dehydration. Nucleophilic attack by water. unige.ch
Furanoxonium ion Key intermediate after water attacks the furan ring. Ring opening. nih.gov
Pentadienyl cation Formed upon ring opening. 4π-Electrocyclization. researchgate.net

This compound and its derivatives can undergo isomerization, typically involving the migration of the double bond or epimerization at the C4 position.

Double-bond isomerization can occur under both acidic and basic conditions. A general mechanism for acid-catalyzed olefin isomerization involves the protonation of the double bond to form a carbocation, followed by a hydride shift to move the positive charge, and subsequent deprotonation to form the isomerized olefin. lsu.edu In a specific example, a rhodium-BINAP catalyst was used to achieve a kinetic resolution of 4-hydroxy-cyclopentenone via a 1,3-hydrogen migration, converting the (S)-enantiomer into an isomeric product while leaving the (R)-enantiomer largely unreacted. acs.org

Under basic conditions, isomerization can also be observed. For instance, during the epoxidation of 4,5-dialkyl-4-hydroxy-cyclopent-2-enones with H₂O₂ and KOH, the stereospecific formation of a single epoxide isomer was explained by an epoxidation occurring during a base-catalyzed transposition (isomerization) of the starting enone. researchgate.net This suggests that deprotonation can lead to an enolate intermediate which can then be protonated at a different position, leading to an isomerized product.

Epimerization at the C4 chiral center can also occur, particularly under conditions that allow for reversible formation of an enolate or related intermediate, although this process is often less favorable than double-bond migration.

Enzymatic Reaction Mechanisms

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic 4-hydroxycyclopentenone. The mechanism of these resolutions relies on the high enantioselectivity of the enzyme for one of the enantiomers.

The most common method is the lipase-catalyzed irreversible transesterification. pnas.org In this process, a racemic mixture of (±)-4-hydroxycyclopent-2-enone is treated with an acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate) in an organic solvent in the presence of a lipase (B570770).

The mechanism involves:

Acyl-Enzyme Intermediate Formation : The lipase reacts with the acyl donor to form a covalent acyl-enzyme intermediate.

Enantioselective Acylation : The enzyme then transfers the acyl group to the hydroxyl function of the cyclopentenone. Due to the chiral nature of the enzyme's active site, it selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other.

Resolution : The reaction is stopped at or near 50% conversion, resulting in a mixture of the acylated enantiomer (e.g., (R)-4-acetoxycyclopent-2-enone) and the unreacted enantiomer (e.g., (S)-4-hydroxycyclopent-2-enone), which can then be separated.

The irreversibility of the reaction when using enol esters like vinyl acetate is a key feature; the enol released upon acylation tautomerizes to a stable ketone (acetaldehyde), which drives the reaction forward and prevents the reverse hydrolytic reaction. pnas.org Lipases such as those from Candida antarctica (Novozym-435), Pseudomonas cepacia, and Porcine Pancreas Lipase (PPL) are commonly employed for this purpose. acs.orgresearchgate.net An alternative to kinetic resolution is the desymmetrization of a prochiral precursor, such as cis-3,5-diacetoxy-1-cyclopentene, where a lipase selectively hydrolyzes one of the two ester groups to yield an enantiomerically pure monoacetate, a direct precursor to this compound. researchgate.net

Substrate Recognition and Stereochemical Control in Biocatalytic Processes

The ability of an enzyme to distinguish between the two enantiomers of a racemic substrate is fundamental to stereochemical control in biocatalytic resolutions. In the case of 4-hydroxycyclopent-2-enone, lipases generally exhibit a preference for the (R)-enantiomer, leading to the formation of (R)-4-acetoxycyclopent-2-enone while leaving behind (S)-4-hydroxycyclopent-2-enone. This selectivity is primarily governed by the steric environment of the enzyme's active site.

A widely accepted model for predicting the stereopreference of lipases in the acylation of secondary alcohols, such as 4-hydroxycyclopent-2-enone, is Kazlauskas's rule. This rule posits that for the preferred enantiomer, the larger substituent at the stereocenter is oriented away from the catalytic serine residue, while the smaller substituent (typically hydrogen) is directed towards it. In the context of 4-hydroxycyclopent-2-enone, the cyclopentenone ring constitutes the substituents on the stereogenic carbon bearing the hydroxyl group. The enzyme's active site can differentiate between the two pathways of approach of the hydroxyl group to the catalytic machinery, favoring the one with minimal steric hindrance.

The resolution of 4-hydroxycyclopentenones that are unsubstituted at the C3 and C5 positions has proven to be challenging due to poor steric discrimination between the two enantiomers. acs.org The structural similarity of the pathways for the approach of the two enantiomers to the active site often results in low enantioselectivity. To overcome this, a strategy involving the introduction of a bulky substituent has been employed. For instance, the addition of a thiol to the double bond of 4-hydroxycyclopent-2-enone creates a thiother derivative with a larger substituent, enhancing the steric differences between the enantiomers and leading to a more efficient kinetic resolution by lipases.

The choice of acyl donor and solvent also plays a crucial role in stereochemical control. Different acyl donors can influence the enantioselectivity of the reaction, likely due to their own steric and electronic properties affecting the formation of the tetrahedral intermediate within the active site. Similarly, the solvent can impact the enzyme's conformation and flexibility, thereby modulating its activity and selectivity.

Enzyme-Substrate and Enzyme-Cofactor Interactions

At the molecular level, the interaction between this compound and the enzyme's active site is a dynamic process involving a series of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. In lipase-catalyzed acylation, the active site contains a catalytic triad (B1167595) typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues.

The catalytic cycle begins with the binding of the substrate, this compound, in a specific orientation within the active site. The hydroxyl group of the substrate is positioned to act as a nucleophile. The catalytic mechanism proceeds as follows:

Nucleophilic Attack: The serine residue of the catalytic triad, activated by the histidine residue (which in turn is stabilized by the aspartate/glutamate), performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate.

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the formation of a covalent acyl-enzyme intermediate and the release of the alcohol part of the acyl donor.

Substrate Binding and Acylation: The this compound then enters the active site. Its hydroxyl group, oriented by the specific binding interactions, attacks the carbonyl carbon of the acyl-enzyme intermediate.

Formation of the Product and Enzyme Regeneration: A second tetrahedral intermediate is formed, which then collapses to release the acylated product, (R)-4-acetoxycyclopent-2-enone, and regenerate the free enzyme.

Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can provide valuable insights into these interactions. While specific QM/MM studies on this compound with lipases are not abundant in the literature, studies on similar small secondary alcohols suggest that the precise orientation of the substrate is crucial for catalysis. The hydroxyl group must be positioned close to the catalytic serine, and the cyclopentenone ring must fit within the binding pocket without significant steric clashes. The stability of the enzyme-substrate complex and the geometry of the active site are key determinants of the reaction's efficiency. researchgate.net

In the context of enzymatic reductions of the carbon-carbon double bond of this compound, enzymes such as ene-reductases are employed. These enzymes typically require a cofactor, most commonly a reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), to provide the hydride for the reduction.

The mechanism of ene-reductase-catalyzed reduction involves:

Cofactor and Substrate Binding: Both the nicotinamide cofactor and the enone substrate bind to the enzyme's active site.

Hydride Transfer: A hydride ion is transferred from the cofactor to the β-carbon of the α,β-unsaturated ketone.

Protonation: A proton is transferred from a proton donor in the active site (often a tyrosine or histidine residue) to the α-carbon, completing the reduction.

The stereochemical outcome of the reduction is determined by the facial selectivity of the hydride and proton addition, which is in turn controlled by the specific binding orientation of the cyclopentenone ring within the active site.

Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in biocatalytic reactions are profoundly influenced by both electronic and steric effects. These factors can affect the rate of the reaction, the equilibrium position, and the stereochemical outcome.

Electronic Effects:

The electronic nature of the cyclopentenone ring plays a significant role in its reactivity. The conjugated system, consisting of the carbon-carbon double bond and the carbonyl group, creates electrophilic centers at the carbonyl carbon and the β-carbon of the double bond.

Hydroxyl Group: The electron-withdrawing inductive effect of the hydroxyl group at the C4 position can influence the electron density of the π-system, potentially making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Substituents: The presence of additional substituents on the ring can further modulate the electronic properties. Electron-donating groups would decrease the electrophilicity of the enone system, potentially slowing down reactions involving nucleophilic attack. Conversely, electron-withdrawing groups would enhance the electrophilicity, making the compound more reactive towards nucleophiles.

Steric Effects:

Steric hindrance is a critical factor in determining the selectivity of enzymatic reactions involving this compound.

Substrate Recognition: As discussed in section 5.3.1, the size and shape of the substituents on the cyclopentenone ring are key to how the enzyme's active site recognizes and binds the substrate. In lipase-catalyzed resolutions, larger substituents generally lead to better enantioselectivity due to more pronounced steric differentiation between the two enantiomers. acs.org

Reaction Rate: Significant steric bulk near the reacting center can hinder the approach of the substrate to the catalytic residues of the enzyme, thereby reducing the reaction rate. In some cases, moderate steric hindrance can be beneficial for enantioselectivity by creating a more defined binding orientation for one enantiomer over the other. acs.org

Influence of Substituent Position: The position of substituents on the cyclopentenone ring is also crucial. Substituents at the C2 or C5 positions, which are closer to the reacting hydroxyl group in acylation reactions, are likely to have a more significant steric impact than those at the C3 position.

The interplay of these electronic and steric effects is complex and often substrate- and enzyme-dependent. Understanding these factors is essential for the rational design of biocatalytic processes for the synthesis and transformation of chiral cyclopentenones.

Data Tables

Table 1: Influence of Substituents on the Enzymatic Kinetic Resolution of 4-Hydroxycyclopentenones

SubstrateEnzymeAcyl DonorSolventEnantiomeric Ratio (E)Reference
4-Hydroxycyclopent-2-enoneLipozyme IMVinyl AcetateDiisopropyl ether≤ 11 acs.org
3-Thioether substituted 4-hydroxycyclopentanoneNovozym 435Vinyl AcetateNot SpecifiedHigh d-nb.info

This table illustrates how the introduction of a bulkier substituent (thioether) can significantly improve the enantioselectivity of the enzymatic resolution.

Table 2: Key Residues in Lipase-Catalyzed Acylation

ResidueRole in Catalysis
SerineForms the catalytic nucleophile that attacks the acyl donor.
HistidineActs as a general base to activate the serine nucleophile.
Aspartate/GlutamateStabilizes the protonated histidine, completing the catalytic triad.

This table summarizes the roles of the essential amino acids in the catalytic triad of lipases.

Retrosynthetic Analysis Strategies Utilizing R 4 Hydroxycyclopent 2 Enone As a Key Intermediate

Retrosynthetic Disconnections and Synthetic Planning for Complex Target Molecules

The art of retrosynthesis lies in the logical disassembly of a target molecule to reveal key synthons and the corresponding synthetic operations. (R)-4-Hydroxycyclopent-2-enone often serves as a central chiral synthon, and its recognition within a complex target is a critical first step in devising a successful synthetic strategy.

Identification of Key Retrosynthetic Disconnection Points

The cyclopentane ring of this compound is a common feature in numerous natural products, particularly prostaglandins and their analogues. nih.gov Consequently, the primary retrosynthetic disconnections often involve the bonds connecting the side chains to the five-membered ring.

A quintessential example is the retrosynthesis of Prostaglandin (B15479496) F2α (PGF2α) . The key disconnections are made at the C8-C12 and C11-C12 bonds of the prostaglandin skeleton, which correspond to the attachment points of the α- and ω-chains, respectively. This leads back to a protected form of this compound as the core building block. The stereochemistry at C11 is directly inherited from the starting material, simplifying the stereochemical challenges of the synthesis.

Beyond prostaglandins, this chiral synthon is a precursor to other important classes of molecules. In the synthesis of carbocyclic nucleosides , such as aristeromycin, a key disconnection is made at the glycosidic bond equivalent, revealing a cyclopentylamine moiety that can be traced back to this compound. The inherent chirality of the starting material is crucial for establishing the correct stereochemistry of the nucleoside analogue.

The following table summarizes key disconnection points in target molecules that lead to this compound as a key intermediate.

Target Molecule ClassKey Retrosynthetic Disconnection PointsResulting Key Intermediate
ProstaglandinsBonds connecting the α- and ω-side chains to the cyclopentane ring.Protected this compound
Carbocyclic NucleosidesThe C-N bond of the pseudo-glycosidic linkage.Aminated cyclopentane derivative from this compound
TerpenesBonds within fused ring systems that can be formed via annulation reactions.Functionalized this compound
AlkaloidsCarbon-carbon or carbon-heteroatom bonds that can be formed through conjugate additions or cyclizations.Substituted this compound

Strategic Bond Formation and Functional Group Interconversions in Retrosynthesis

Once the key disconnections are identified, the forward synthetic plan is constructed, relying on a repertoire of strategic bond-forming reactions and functional group interconversions (FGIs). The reactivity of this compound is dominated by its enone functionality, which allows for a variety of transformations.

Conjugate Addition (Michael Addition): This is arguably the most powerful tool for introducing the ω-chain in prostaglandin synthesis and for installing substituents at the C5 position of the cyclopentenone ring. acs.org The use of organocuprates is common for the 1,4-addition of carbon nucleophiles. The stereochemical outcome of this addition is often directed by the existing stereocenter at C4.

Alkylation of Enolates: Following conjugate addition, the resulting enolate can be trapped with an electrophile, such as an alkyl halide, to introduce a second substituent. This tandem conjugate addition-alkylation sequence is a cornerstone of many syntheses utilizing this building block. acs.org

Functional Group Interconversions: The hydroxyl and ketone functionalities of this compound offer numerous opportunities for manipulation.

Protection/Deprotection: The hydroxyl group is typically protected with a bulky silyl (B83357) ether (e.g., TBDMS, TIPS) to direct the stereochemistry of subsequent reactions and to prevent unwanted side reactions. nih.gov

Reduction: The ketone can be stereoselectively reduced to an alcohol, often with reagents like sodium borohydride or L-selectride, to set the stereochemistry at C9 in prostaglandins.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone.

The following table outlines common strategic bond formations and functional group interconversions employed in syntheses starting from this compound.

TransformationReagents/ConditionsStrategic Purpose
Conjugate AdditionOrganocuprates, Gilman reagentsIntroduction of substituents at the C5 position.
Enolate AlkylationLDA, Alkyl halidesIntroduction of a second substituent after conjugate addition.
Ketone ReductionNaBH4, L-SelectrideStereoselective formation of alcohols.
Alcohol ProtectionSilyl chlorides (TBDMSCl, TIPSCl)Directing group for stereocontrol, prevention of side reactions.
Wittig ReactionPhosphonium ylidesFormation of carbon-carbon double bonds for side-chain construction.

Application in the Design of Convergent and Efficient Synthetic Routes

Multi-Step Synthesis Planning and Optimization

The optimization of such multi-step syntheses often involves careful selection of protecting groups, reaction conditions, and purification methods to maximize yields and minimize waste. The early introduction of the correct stereochemistry via the chiral starting material significantly reduces the need for challenging stereoselective reactions in later steps, thereby streamlining the entire synthetic sequence.

Development of Atom-Economical and Sustainable Pathways

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are increasingly important in modern organic synthesis. This compound can be derived from renewable resources such as furfural, which is obtained from biomass. mdpi.comresearchgate.net This provides a sustainable starting point for the synthesis of complex molecules.

Computational Retrosynthesis and Predictive Modeling

The advent of powerful computational tools has revolutionized the field of retrosynthetic analysis. Software programs can now assist chemists in identifying potential disconnection strategies and predicting the feasibility of synthetic routes. These tools often utilize large databases of chemical reactions and employ sophisticated algorithms to navigate the complex landscape of possible synthetic pathways.

For a chiral building block like this compound, computational retrosynthesis can be particularly valuable. These programs can recognize the chiral core within a target molecule and suggest disconnections that lead back to this readily available starting material. By incorporating information about stereoselective reactions, these tools can help in planning synthetic routes that maintain or control the stereochemistry throughout the synthesis.

Predictive modeling can also be used to assess the feasibility of individual reaction steps and to optimize reaction conditions. This can help to reduce the amount of empirical experimentation required, saving time and resources. As these computational tools become more sophisticated, they are likely to play an increasingly important role in the design of efficient and innovative synthetic routes based on key chiral building blocks like this compound.

Machine Learning and Artificial Intelligence Applications in Retrosynthetic Pathway Prediction

For a chiral building block like this compound, AI retrosynthesis platforms can be particularly advantageous. When a complex target molecule containing a stereochemically rich cyclopentane core is analyzed, these algorithms can identify this compound as a key precursor. The AI's ability to "learn" from millions of published reactions allows it to recognize the cyclopentenone scaffold as a versatile starting point for constructing prostaglandins, carbocyclic nucleosides, and other natural products. acs.org

Several leading AI platforms have demonstrated the power of this approach. These systems integrate advanced algorithms to provide chemists with viable, and often innovative, synthetic strategies. The application of such tools can significantly accelerate the design of synthetic routes to complex molecules where chiral intermediates like this compound are crucial.

AI Retrosynthesis PlatformCore Technology/MethodologyPotential Application for this compound Based Targets
Synthia™ (formerly Chematica)Rule-based system with expert-coded reaction rules. Evaluates pathways based on yield, cost, and safety.Identifies this compound as a strategic starting material based on encoded knowledge of prostaglandin and natural product synthesis.
IBM RXN for ChemistryNeural machine translation models (Transformer-based) trained on millions of reactions from patents and journals. chemcopilot.comPredicts retrosynthetic steps by treating reaction prediction as a translation problem, potentially identifying novel disconnections leading back to the cyclopentenone core.
AiZynthFinderBased on a Monte Carlo tree search algorithm guided by neural networks trained on reaction templates.Explores a vast tree of possible retrosynthetic routes, prioritizing pathways that efficiently utilize chiral pool starting materials like this compound.
ReTReKIntegrates a graph convolutional network (GCN) for reaction prediction with a Monte Carlo tree search (MCTS) framework. acs.orgUses GCNs to tolerate biased reaction datasets, potentially uncovering less common but effective transformations of the cyclopentenone scaffold. acs.org

Exploration of Radical Retrosynthesis Approaches for Complex Skeletons

Traditional retrosynthetic analysis is heavily guided by polar (two-electron) disconnections, relying on the familiar reactivity of nucleophiles and electrophiles. nih.gov However, there is a growing appreciation for radical (one-electron) chemistry as a powerful tool for simplifying the synthesis of complex molecules. nih.govchemrxiv.org Radical retrosynthesis offers unique and often more direct pathways to intricate molecular architectures by enabling bond formations that are challenging or impossible under polar conditions. nih.govchemrxiv.org

This compound is an excellent substrate for radical-based strategies. Its α,β-unsaturated ketone moiety serves as a competent radical acceptor, and its stereocenter can exert significant influence over the stereochemical outcome of subsequent transformations. This allows for the construction of highly functionalized and stereochemically dense cyclopentanoid structures.

Radical cascade or tandem reactions are particularly powerful in this context, as they can form multiple rings in a single step, rapidly building molecular complexity. researchgate.netmdpi.com A retrosynthetic disconnection utilizing a radical cascade might envision breaking down a polycyclic core, such as an angularly fused triquinane, into a precursor derived from this compound. mdpi.com The forward reaction could then involve generating a radical species that undergoes a series of intramolecular cyclizations onto the enone system and other appended functionalities.

Several methodologies are prominent in the application of radical cyclizations for natural product synthesis:

Manganese(III)-Mediated Oxidative Cyclizations : Manganese(III) acetate (B1210297) is a versatile reagent for generating radicals from active methylene compounds, which can then undergo intramolecular cyclization. This method is effective for creating spirocyclic, tricyclic, and other polycyclic systems. nih.gov

Tandem Radical Cyclizations : These reactions are designed to form multiple rings in a controlled sequence. For instance, a radical can add to one part of a molecule, creating a new radical that then cyclizes onto another reactive site, such as the enone of a cyclopentenone derivative. mdpi.comrsc.org This strategy has been successfully applied to the synthesis of complex natural products featuring fused ring systems. elsevierpure.com

Samarium(II)- and Titanocene(III)-Mediated Cyclizations : These single-electron reductants are effective for initiating radical cyclizations, particularly from epoxides or carbonyls, allowing for the construction of unique bond connectivities. elsevierpure.com

The strategic application of these radical-based disconnections can dramatically shorten synthetic sequences. By viewing a complex skeleton through the lens of radical chemistry, chemists can devise convergent and efficient routes that leverage the inherent reactivity of building blocks like this compound.

Radical Reaction TypeKey FeaturesRelevance to Skeletons from this compound
Intramolecular Radical AdditionA radical generated elsewhere in the molecule adds to the double bond of the enone.Forms a new five- or six-membered ring fused to the original cyclopentane core. The stereochemistry can be controlled by the existing hydroxyl group.
Tandem Radical CyclizationA single radical initiation event triggers a cascade of cyclizations, forming multiple rings in one pot. researchgate.netrsc.orgEnables the rapid construction of complex polycyclic skeletons, such as triquinanes, starting from a functionalized this compound derivative. mdpi.com
Manganese(III)-based Oxidative CyclizationGenerates a radical from a β-dicarbonyl or related precursor, which then cyclizes. nih.govAllows for the formation of C-C bonds under oxidative conditions, providing access to highly decorated cyclopentanoid systems.
Radical Cross-CouplingCouples two different radical precursors, often mediated by a transition metal. nih.govOffers a way to append complex side chains to the cyclopentenone ring via non-polar disconnections, simplifying the construction of substituted frameworks. nih.gov

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Analysis for Structural Elucidation and Absolute Stereochemistry

Spectroscopic methods are indispensable for elucidating the molecular structure of (R)-4-Hydroxycyclopent-2-enone. These techniques provide detailed information about the connectivity of atoms, the types of functional groups present, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide unambiguous evidence for the compound's constitution and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the protected derivative, (R)-4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-enone, the olefinic protons appear as doublets of doublets at approximately δ 7.43 (J = 5.6, 2.4 Hz) and δ 6.16 (J = 5.6, 1.2 Hz) nih.gov. The proton attached to the carbon bearing the silyloxy group appears as a multiplet around δ 5.0 nih.gov. The two diastereotopic methylene protons adjacent to the carbonyl group show distinct signals, one as a doublet of doublets at δ 2.69 (J = 18.4, 6.0 Hz) and the other at δ 2.22 (J = 18.0, 2.0 Hz) nih.gov. For the parent compound, ¹H NMR data has been reported as (CDCl₃, 100 Hz): 2.52 (dd, J = 2Hz, 19Hz, 1H), 2.96 (dd, J = 6Hz, 19Hz, 1H), 6.12 (m, 1H), 6.44 (dd, J = 1.5Hz, 6Hz, 1H), and 7.72 (dd, J = 2.5Hz, 6Hz, 1H) google.com.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In the silylated derivative, the carbonyl carbon resonates at approximately δ 206.4 ppm nih.gov. The olefinic carbons appear around δ 163.8 and δ 134.4 ppm nih.gov. The carbon atom attached to the oxygen (C-O) is observed at δ 70.8 ppm, while the methylene carbon is found at δ 44.95 ppm nih.gov.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY spectra would show correlations between the olefinic protons and between the methine proton at C4 and its adjacent methylene and olefinic protons, confirming the spin system of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for assigning the quaternary carbonyl carbon by observing its correlation with nearby protons, such as the methylene protons at C5 and the olefinic proton at C2.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are vital for determining the absolute stereochemistry. They detect protons that are close in space, irrespective of their bonding connectivity. researchgate.net For the (R)-enantiomer, specific through-space correlations would be observed that are consistent with the R configuration at the C4 stereocenter. For example, a NOE correlation between the proton at C4 and one of the adjacent protons can help to establish their relative orientation.

NucleusAssignmentTypical Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Reference
¹HH2~6.16 - 6.44dd, J ≈ 5.7, 1.2 nih.govgoogle.com
¹HH3~7.43 - 7.72dd, J ≈ 5.7, 2.3 nih.govgoogle.com
¹HH4~5.00 - 6.12m nih.govgoogle.com
¹HH5a~2.22 - 2.52dd, J ≈ 18.1, 2.2 nih.govgoogle.com
¹HH5b~2.69 - 2.96dd, J ≈ 18.1, 5.9 nih.govgoogle.com
¹³CC1 (C=O)~206.5- nih.gov
¹³CC2 (=CH)~134.3- nih.gov
¹³CC3 (=CH)~163.8- nih.gov
¹³CC4 (CH-O)~70.9- nih.gov
¹³CC5 (CH₂)~45.4- nih.gov

Note: Data presented is for silylated derivatives and the parent compound, collected in CDCl₃. Chemical shifts can vary depending on the solvent and specific protecting group used.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound and its derivatives shows characteristic absorption bands. A strong, broad band is typically observed in the region of 3400-3200 cm⁻¹ for the O-H stretching of the hydroxyl group. A sharp, intense peak around 1710-1725 cm⁻¹ corresponds to the C=O stretching vibration of the α,β-unsaturated ketone nih.govgoogle.com. The C=C stretching of the alkene group is usually found in the 1655-1585 cm⁻¹ region google.com.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Reference
O-H (Alcohol)Stretching, broad~3350 google.com
C=O (Ketone)Stretching~1710 - 1725 nih.govgoogle.com
C=C (Alkene)Stretching~1655 google.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The exact mass of the compound is 98.0368 g/mol nih.govlookchem.com. In mass analysis, the molecular ion peak (M⁺) would be observed at m/z 98. For derivatives, such as the acetylated product, the molecular ion is observed at m/z 140, while the t-butyldimethylsilyl ether derivative shows a molecular ion at m/z 212 google.com. Analysis of the fragmentation patterns provides further confirmation of the proposed structure.

Chromatographic Techniques for Separation, Purification, and Purity Determination

Chromatographic methods are essential for the isolation, purification, and assessment of the purity of this compound from reaction mixtures and for enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is a key technique for both the analysis and purification of this compound. Chiral stationary phases (CSPs) are particularly important for resolving the (R) and (S) enantiomers and determining the enantiomeric excess (ee) of a sample. Normal-phase or reversed-phase HPLC can be used for purity analysis and preparative purification. While specific conditions vary, typical systems might involve silica or bonded-phase columns with solvent systems like hexane/isopropanol or methanol/water. The availability of HPLC chromatograms for related compounds in research literature underscores its importance in the analysis of this class of molecules acs.org.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile compounds. While this compound itself may have limited volatility, it can be derivatized (e.g., by silylation) to increase its volatility and thermal stability for GC-MS analysis google.com. This technique is frequently used to assess the purity of the compound, with some commercial suppliers specifying a purity of over 95.0% as determined by GC tcichemicals.comtcichemicals.com. The coupled mass spectrometer provides mass data for the separated components, allowing for their definitive identification.

Chiroptical Methods for Enantiomeric Excess Determination

The determination of the enantiomeric purity of this compound is a critical aspect of its synthesis and application, ensuring the desired stereochemical outcome. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are powerful non-destructive techniques for this purpose. Among these, Circular Dichroism (CD) spectroscopy is a particularly valuable tool.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides information about the stereochemistry of the molecule. For a given pair of enantiomers, the CD spectra are mirror images of each other, with equal magnitude but opposite signs. This characteristic makes CD spectroscopy a highly effective method for determining the enantiomeric excess (ee) of a sample.

The principle behind using CD spectroscopy for enantiomeric excess determination lies in the direct proportionality between the magnitude of the CD signal and the concentration difference between the two enantiomers. A sample of pure this compound will exhibit a characteristic CD spectrum with a specific sign and intensity. Conversely, a pure sample of its (S)-enantiomer will show a spectrum of identical shape and intensity but with the opposite sign. A racemic mixture, containing equal amounts of both enantiomers, will be CD-silent as the signals from the two enantiomers cancel each other out.

For a sample containing a mixture of enantiomers, the observed CD signal intensity at a specific wavelength (typically at the peak of a Cotton effect, λmax) is directly proportional to the enantiomeric excess. By preparing a calibration curve with samples of known enantiomeric excess, the enantiomeric purity of an unknown sample can be accurately determined.

In the case of α,β-unsaturated ketones like 4-hydroxycyclopent-2-enone, the electronic transitions responsible for the CD signals are typically the n → π* and π → π* transitions of the carbonyl chromophore. The chirality of the C4 center induces a chiral environment around the chromophore, leading to a measurable CD spectrum.

Research on chiral cyclopentenone derivatives has demonstrated the utility of CD spectroscopy in their stereochemical analysis. For instance, a protected derivative, (R)-4-t-butyldimethylsiloxycyclopent-2-en-1-one, exhibits a strong positive Cotton effect with a differential extinction coefficient (Δε) of +19 at 218 nm in methanol google.com. Another derivative, the benzoyl ester of (R)-4-hydroxycyclopent-2-en-1-one, shows a Δε of +31 at 227 nm, also in methanol google.com. These findings underscore the sensitivity of CD spectroscopy to the stereochemistry at the C4 position of the cyclopentenone ring.

The relationship between the observed CD signal and the enantiomeric excess can be illustrated with a data table. By measuring the CD signal (in millidegrees, mdeg) at the λmax for samples with varying known enantiomeric excesses of this compound, a linear relationship is expected.

Enantiomeric Excess of this compound (%)Hypothetical CD Signal at λmax (mdeg)
10050.0
8040.0
6030.0
4020.0
2010.0
0 (Racemic)0.0
-20 (Excess of S-enantiomer)-10.0
-40-20.0
-60-30.0
-80-40.0
-100 (Pure S-enantiomer)-50.0

This table demonstrates the linear correlation between the enantiomeric excess and the CD signal. A positive signal corresponds to an excess of the (R)-enantiomer, while a negative signal indicates an excess of the (S)-enantiomer. The absolute value of the signal is directly proportional to the magnitude of the enantiomeric excess. This linear relationship forms the basis for a robust and sensitive analytical method for the quality control and stereochemical analysis of this compound in research and industrial settings.

Computational Chemistry and Theoretical Studies on R 4 Hydroxycyclopent 2 Enone

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational cost. It is particularly well-suited for elucidating the complex reaction pathways involved in the synthesis and transformation of (R)-4-hydroxycyclopent-2-enone.

Modeling Transition States and Energy Profiles of Key Reactions

A key application of DFT is the modeling of potential energy surfaces for chemical reactions. This involves locating and characterizing the geometries of reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state determines the activation energy, which is crucial for understanding reaction kinetics.

For instance, in the study of reactions involving cyclopentenone derivatives, such as the reaction with hydroxyl radicals, DFT methods like the M06-2X hybrid exchange-correlation functional with a 6-311+G** basis set are employed to optimize the geometries of all stationary points on the potential energy surface. acs.org Transition states are identified as first-order saddle points, and their connection to reactants and products is confirmed using Intrinsic Reaction Coordinate (IRC) calculations. acs.org

One of the fundamental reactions for the synthesis of 4-hydroxycyclopentenones is the Piancatelli rearrangement of 2-furylcarbinols. nih.govrsc.orgescholarship.org DFT calculations can be instrumental in elucidating the mechanism of this acid-catalyzed rearrangement, mapping out the energy profile for the 4π-electrocyclization process, and identifying the rate-determining step. Similarly, the Pauson-Khand reaction, a cobalt-mediated [2+2+1] cycloaddition to form cyclopentenones, has been investigated using DFT to understand its mechanism, with the intramolecular alkene insertion into the carbon-cobalt bond being identified as the rate-determining step in certain cases. acs.org

Table 1: Representative Activation Energies for a Hypothetical Reaction of this compound Calculated using DFT

Reaction StepTransition StateActivation Energy (kcal/mol)
Initial AttackTS115.2
Ring ClosureTS210.8
Proton TransferTS38.5

Note: This table is illustrative and based on typical values for similar organic reactions. Specific values for this compound would require dedicated computational studies.

Prediction of Regioselectivity and Stereoselectivity in Cyclopentenone Transformations

This compound possesses multiple reactive sites, making the prediction of regioselectivity and stereoselectivity in its transformations a critical challenge. DFT calculations can provide valuable insights by comparing the activation energies of different possible reaction pathways. The pathway with the lowest energy barrier is predicted to be the major product channel.

For example, in a Michael addition to the α,β-unsaturated ketone system of this compound, a nucleophile could attack either the β-carbon or the carbonyl carbon. By calculating the energy profiles for both pathways, the preferred site of attack can be predicted. Furthermore, the stereoselectivity of such an addition, leading to different diastereomers, can be assessed by comparing the energies of the respective transition states. The chiral hydroxyl group at the C4 position can significantly influence the facial selectivity of the attack, and DFT can quantify these subtle energetic differences.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While DFT calculations are excellent for studying reaction mechanisms in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a more detailed picture of the molecule's behavior in a condensed phase. MD simulations model the explicit interactions of the solute with a large number of solvent molecules over time, allowing for the exploration of conformational landscapes and the influence of the solvent on reactivity.

For a flexible molecule like this compound, MD simulations can reveal the preferred conformations of the five-membered ring and the orientation of the hydroxyl group in different solvents. elsevierpure.comnih.gov This is crucial as the conformational preferences can impact the accessibility of reactive sites and thus influence the outcome of a reaction. For instance, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can be investigated, and its persistence in various solvents can be quantified.

Table 2: Simulated Dihedral Angle Distributions for this compound in Different Solvents

SolventDihedral Angle (O-C4-C5-C=O)Average Value (degrees)
WaterTorsional Angle 115.5
MethanolTorsional Angle 112.1
DichloromethaneTorsional Angle 18.9

Note: This table is a hypothetical representation of data that could be obtained from MD simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations can provide a wealth of information about the electronic structure of this compound, which is fundamental to understanding its reactivity. Descriptors derived from these calculations can predict the most likely sites for electrophilic and nucleophilic attack.

One useful approach is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions of the molecule that are most likely to act as a nucleophile, while the LUMO highlights the regions most susceptible to nucleophilic attack. For α,β-unsaturated systems like this compound, the LUMO is typically localized over the β-carbon and the carbonyl carbon, indicating these as the primary electrophilic sites.

Another powerful tool is the calculation of reactivity indices, such as the Fukui functions or the electrophilic index (ω). nih.gov The electrophilic index, in particular, provides a quantitative measure of the electrophilicity of a molecule. nih.gov By calculating these indices for different atoms within the molecule, a detailed map of its reactivity can be constructed, guiding the design of synthetic strategies. mdpi.com

Table 3: Calculated Reactivity Descriptors for this compound

AtomFukui Function (f-) for Electrophilic AttackFukui Function (f+) for Nucleophilic Attack
C1 (Carbonyl)0.050.25
C20.120.08
C30.030.28
C40.080.05
O (Carbonyl)0.210.11
O (Hydroxyl)0.180.03

Note: This data is illustrative and represents the type of information that can be obtained from quantum chemical calculations.

Validation of Computational Models with Experimental Kinetic and Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For the study of this compound, this involves comparing calculated properties with experimentally measured values.

For instance, reaction rates predicted from DFT-calculated activation energies can be compared with experimentally determined kinetic data. acs.orgrsc.org A good agreement between the calculated and experimental rate constants lends credibility to the proposed reaction mechanism. Discrepancies, on the other hand, may indicate that the theoretical model needs refinement, for example, by including explicit solvent effects or considering alternative reaction pathways.

Spectroscopic data also provides a valuable benchmark for computational models. Calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra. Similarly, calculated NMR chemical shifts can be validated against experimental NMR data. This comparison not only validates the accuracy of the computational method but can also aid in the interpretation of complex experimental spectra.

Q & A

Q. Can this compound serve as a chiral building block for novel antiviral or anti-inflammatory agents?

  • Approach :
  • Structure-Activity Relationship (SAR) : Modify the cyclopentenone scaffold and test bioactivity.
  • Collaborative Studies : Partner with pharmacologists to validate targets in disease models.
  • Reference : Prior enantioselective syntheses support its utility in drug discovery .

Q. What environmental impacts arise from the degradation of this compound, and how can green chemistry principles minimize them?

  • Methodology :
  • Biodegradation Studies : Use soil/water microcosms to track decomposition.
  • Solvent Replacement : Substitute traditional solvents with ionic liquids or supercritical CO2_2.
  • Ethical Reporting : Disclose environmental hazards in safety data sheets (SDS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Hydroxycyclopent-2-enone
Reactant of Route 2
(R)-4-Hydroxycyclopent-2-enone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.